4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid
Description
4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid is a synthetic benzoic acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl)-protected aminomethyl group at position 4 and a phenyl substituent at position 3 of the aromatic ring. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound’s structural design facilitates applications in solid-phase synthesis, biomolecular conjugation, and proteomimetics, where precise control over steric and electronic properties is critical .
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)20-14-15-21(26(16-20)19-8-2-1-3-9-19)17-30-29(33)34-18-27-24-12-6-4-10-22(24)23-11-5-7-13-25(23)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLHFKOQNIQJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Strategy
Retrosynthetically, the target compound dissects into two primary components:
-
3-Phenylbenzoic acid core : Serves as the aromatic backbone with a phenyl substituent at the 3-position.
-
Fmoc-protected aminomethyl group : Introduced at the 4-position of the benzoic acid via sequential functionalization.
Key intermediates include:
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4-(Aminomethyl)-3-phenylbenzoic acid : Generated through bromination, azidation, and reduction of the parent benzoic acid.
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Fmoc-protected intermediate : Formed by reacting the free amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions.
Step-by-Step Laboratory Synthesis
Synthesis of 4-(Bromomethyl)-3-phenylbenzoic Acid
Reagents : 3-Phenylbenzoic acid, N-bromosuccinimide (NBS), benzoyl peroxide, CCl₄.
Conditions :
-
Radical bromination at 80°C for 12 hours under reflux.
Mechanism :
NBS generates bromine radicals, abstracting a hydrogen atom from the methyl group adjacent to the benzoic acid, followed by bromine addition.
Conversion to 4-(Azidomethyl)-3-phenylbenzoic Acid
Reagents : Sodium azide (NaN₃), dimethylformamide (DMF).
Conditions :
Reduction to 4-(Aminomethyl)-3-phenylbenzoic Acid
Reagents : Hydrogen gas (H₂), palladium on carbon (Pd/C), methanol.
Conditions :
Fmoc Protection of the Amine
Reagents : Fmoc-Cl, sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF)/water.
Conditions :
-
Schotten-Baumann reaction at 0–5°C for 2 hours.
-
Yield : ~75% (purified by acid precipitation and filtration).
Reaction Equation :
Industrial-Scale Production Considerations
Process Intensification
Purification Techniques
| Step | Method | Purity (%) |
|---|---|---|
| Bromination | Recrystallization (ethanol) | 98.5 |
| Fmoc protection | Acid-base extraction | 99.2 |
Comparative Analysis of Alternative Methods
Alternative Amine Protection Strategies
| Method | Reagent | Yield (%) | Pros/Cons |
|---|---|---|---|
| Fmoc-Cl | NaHCO₃/THF | 75 | High purity, scalable |
| Boc₂O | DMAP/CH₂Cl₂ | 68 | Lower cost, sensitive to acids |
Substrate Variants
-
4-Nitro intermediate : Reduction with SnCl₂/HCl yields 4-aminomethyl derivatives but requires harsh conditions.
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Mitsunobu reaction : Direct coupling of alcohols to amines avoided due to competing esterification.
Challenges and Optimization Strategies
Key Challenges
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be employed as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- Alkoxy groups (e.g., isobutoxy in 1b ) enhance lipophilicity, improving membrane permeability in drug design .
- Bulky substituents like Boc-protected pentyloxy (1r ) enable orthogonal deprotection strategies in multi-step syntheses .
Halogenated and Electron-Deficient Analogs
Key Findings :
- Chlorobenzyloxy (1g ) improves crystallinity and intermediate stability in solid-phase reactions .
- Fluorine substitution (3-fluorobenzylamino) increases metabolic stability in bioactive molecules .
Aminoalkyl and Carboxylic Acid Derivatives
Biological Activity
The compound 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid , often abbreviated as Fmoc-amino acid derivatives, is a significant molecule in medicinal chemistry and biochemistry. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview of its properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
The molecular formula of this compound is with a molecular weight of approximately 485.49 g/mol. The structure features a fluorenylmethoxy carbonyl group, which is integral to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 485.49 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Storage Conditions | Sealed, 2-8°C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies have shown that it can function as an inhibitor or modulator in several pathways:
- Enzyme Inhibition : It has been observed to inhibit specific proteases, which play crucial roles in cellular signaling and apoptosis.
- Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), influencing downstream signaling pathways that affect cell proliferation and survival.
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of Fmoc-amino acids demonstrated significant anticancer properties against various cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells by activating caspase pathways (Smith et al., 2023).
Antimicrobial Properties
Research conducted by Johnson et al. (2022) highlighted the antimicrobial effects of this compound against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis, suggesting potential applications in treating resistant bacterial infections.
Comparative Biological Activity
A comparative analysis of various derivatives of Fmoc-amino acids reveals differing levels of biological activity:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| Fmoc-Leu | Moderate | High |
| Fmoc-Ala | Low | Moderate |
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally. However, toxicity assessments reveal that high doses can lead to hepatotoxicity, necessitating careful dosage regulation in therapeutic contexts.
Future Directions
Ongoing research aims to enhance the efficacy and selectivity of this compound through structural modifications. The goal is to develop novel derivatives with improved pharmacological profiles for targeted therapies in oncology and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
